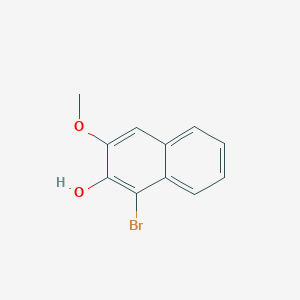

1-Bromo-3-methoxynaphthalen-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-Bromo-3-methoxynaphthalen-2-ol is closely related to various brominated methoxynaphthalene derivatives that have been studied for their potential applications in pharmaceuticals and as intermediates in organic synthesis. These compounds exhibit a range of biological activities and are useful in the synthesis of other complex molecules.

Synthesis Analysis

The synthesis of related compounds such as 2-bromo-6-methoxynaphthalene has been achieved through various methods. For instance, methylation of 6-bromo-2-naphthol with dimethyl sulfate and methyl halides is a common approach . Alternative methods include the use of tetramethylammonium chloride as a methylating agent under microwave-assisted conditions and site-directed nuclear bromination by two-phase electrolysis . Moreover, the synthesis of 2-allyl-3-bromo-1,4-dimethoxynaphthalene from 1-methoxynaphthalene through Dakin's oxidation and Claisen rearrangement has been reported, providing a pathway to biologically active pyranonaphthoquinones .

Molecular Structure Analysis

The molecular structure of brominated methoxynaphthalenes has been characterized using various spectroscopic techniques. For example, the structure of 4-bromo-2-acetyl-1-naphthol was confirmed by FTIR, NMR, and GCMS, and its crystal structure was analyzed using X-ray single-crystal diffractometry . Similarly, vibrational and electronic properties of 2-bromo-6-methoxynaphthalene were studied using DFT methods, and the molecule's stability was indicated by an energy gap of 4.208 eV .

Chemical Reactions Analysis

Brominated methoxynaphthalenes participate in a variety of chemical reactions. They can react with carboxylic acids to form fluorescent esters for HPLC analysis , and they serve as intermediates in the synthesis of anti-inflammatory agents like naproxen through processes such as Pd-catalyzed ethynylation, regioselective addition of HX, and Pd-catalyzed carbonylation . The bromination of naphthalene derivatives can lead to a mixture of isomers, as seen in the bromination of 2,7-dihydroxynaphthalene .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated methoxynaphthalenes are influenced by their molecular structure. The presence of bromine and methoxy groups affects their reactivity and physical characteristics. For instance, the fluorescent properties of 2-bromoacetyl-6-methoxynaphthalene make it useful as a labelling reagent in HPLC . The molecular docking studies of 2-bromo-6-methoxynaphthalene suggest anti-cancer activities due to its low binding energy, indicating potential for drug development .

Applications De Recherche Scientifique

Synthesis and Application in Chemical Research

Research focuses on synthesizing complex organic compounds, like naphthalene derivatives, which are crucial in developing pharmaceuticals, dyes, and advanced materials. The synthesis of 1,3-dihydroxynaphthalene, for example, through efficient routes such as photocatalytic oxidation, highlights the interest in eco-friendly and sustainable chemical processes. These methods contribute significantly to green chemistry, emphasizing less toxic, renewable, and efficient production methods (Zhang You-lan, 2005).

Environmental and Toxicological Studies

The environmental persistence and potential toxicological effects of brominated compounds, including flame retardants, have been extensively studied. These compounds, due to their stability and bioaccumulative nature, pose significant environmental and health risks. Research on novel brominated flame retardants (NBFRs) emphasizes the need for more studies on their occurrence, environmental fate, and toxicity to understand their impact better and manage their use and disposal responsibly (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).

Advanced Materials and Technologies

The exploration of advanced materials and technologies often involves the study of specific organic compounds for their unique properties. For instance, the investigation into the mechanisms of β-O-4 bond cleavage during the acidolysis of lignin model compounds can provide insights into developing new materials or enhancing existing ones. Understanding these mechanisms is crucial for applications in biodegradable polymers, renewable resources, and sustainable technologies (T. Yokoyama, 2015).

Propriétés

IUPAC Name |

1-bromo-3-methoxynaphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO2/c1-14-9-6-7-4-2-3-5-8(7)10(12)11(9)13/h2-6,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTNUNHZFJXLNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C(=C1O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-methoxynaphthalen-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1290088.png)

![2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine](/img/structure/B1290089.png)

![(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290094.png)

![(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290095.png)

![8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1290096.png)